molecular formula C6H11NO2 B8138079 Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate

Cat. No.: B8138079
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-RFZPGFLSSA-N
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Description

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is a chiral cyclopropane derivative of significant interest in scientific research. The (1R,2R) stereochemistry is a critical feature that defines its reactivity and application, particularly as a valuable building block in asymmetric synthesis for pharmaceuticals and agrochemicals. The high ring strain of the cyclopropane core, combined with its functional groups, makes this compound a versatile intermediate for constructing more complex molecules. In life science research, analogs of 1-aminocyclopropanecarboxylate are pivotal in studying plant physiology and ethylene biosynthesis. Ethylene is a key plant hormone regulating processes including fruit ripening, leaf abscission, and stress responses . The stereochemistry of such compounds can be crucial for their biological activity and interaction with enzymes, as seen in studies on the stereoselectivity of related enzymes like 1-aminocyclopropanecarboxylate malonyltransferase . Furthermore, the role of the microbial enzyme ACC deaminase, which degrades the ethylene precursor ACC (1-aminocyclopropane-1-carboxylic acid) to modulate plant hormone levels, is a major area of study in plant-microbe interactions . This compound provides researchers with a stereochemically defined tool to probe these complex biochemical pathways. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroacetate-Dihaloethane Cyclization

The most widely reported method involves reacting ethyl nitroacetate with 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in a two-step process:

  • Alkylation-Cyclization :

    • Reagents : Ethyl nitroacetate, 1,2-dibromoethane, sodium carbonate or wormwood salt catalyst.

    • Conditions : Reflux in dichloromethane at 80–120°C for 6–12 hours.

    • Intermediate : Ethyl 1-nitrocyclopropane-1-carboxylate (yield: 50–58%).

  • Nitro Reduction :

    • Reagents : Tin(II) chloride in methanol/ethanol at 15–20°C.

    • Hydrolysis : NaOH/KOH in refluxing methanol (70–90°C) to yield the free acid, followed by esterification.

Key Data :

StepSolventCatalystTemperatureYield (%)
CyclizationCH₂Cl₂Na₂CO₃80–120°C50–58
ReductionMeOH/EtOHSnCl₂15–20°C70–85

This method’s stereochemical outcome depends on the dihaloethane’s configuration. Deuterated 1,2-dibromoethane derivatives produce cis:trans ratios up to 3:1.

Ylide-Mediated Cyclopropanation

Dimethylsulfoxonium Methylide Addition

Ethyl (E)-4,4-diethoxybut-2-enoate undergoes cyclopropanation with dimethylsulfoxonium methylide to form the cyclopropane ring:

  • Reagents : Dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH).

  • Conditions : Anhydrous THF, 0°C to room temperature, 4–6 hours.

  • Stereoselectivity : Trans-selectivity > 90% due to steric hindrance during ylide addition.

Mechanistic Insight :
The ylide attacks the β-carbon of the α,β-unsaturated ester, forming a betaine intermediate that undergoes ring closure to yield the cyclopropane. Subsequent hydrolysis and Curtius rearrangement introduce the amino group.

Nitrocyclopropane Synthesis and Reduction

Sulfonium Bromide-Mediated Cyclopropanation

A recent advance employs sulfonium bromides (e.g., (4-methylphenyl)dimethylsulfonium bromide) with nitroalkanes:

  • Cyclopropanation :

    • Reagents : Nitroethane, sulfonium bromide, K₂CO₃.

    • Conditions : Dichloromethane, 25°C, 24 hours.

    • Product : Nitrocyclopropane derivatives (yield: 71–88%).

  • Nitro Reduction :

    • Reagents : H₂/Pd-C or Zn/HCl.

    • Chiral Resolution : Enzymatic hydrolysis using lipases to isolate the (1R,2R)-isomer.

Example :
(1S,2R)-2-Nitrocyclopropylbenzene reduced with H₂/Pd-C in ethanol yields (1R,2R)-2-aminocyclopropane-1-carboxylate after esterification.

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic ethyl 1-aminocyclopropane-1-carboxylate is resolved using immobilized lipases (e.g., Candida antarctica lipase B):

  • Substrate : N-Acetylated racemic ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

  • Outcome : Enantiomeric excess (ee) > 98% for (1R,2R)-isomer.

Advantages :

  • Avoids harsh chemical conditions.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodKey AdvantageLimitationStereoselectivityScalability
Nitroacetate AlkylationHigh yield (58%)Requires toxic SnCl₂ModerateIndustrial
Ylide-MediatedExcellent trans-selectivitySensitivity to moistureHighLab-scale
Sulfonium BromideBroad substrate scopeMulti-step reductionVariableModerate
Enzymatic ResolutionEco-friendly, high eeRequires racemic substrateVery HighPilot-scale

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Antiviral Agents

One of the most notable applications of ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is its role as an intermediate in the synthesis of antiviral drugs targeting the Hepatitis C virus. The compound is structurally related to 1-amino-2-vinylcyclopropane carboxylic acid, which has been identified as a potent inhibitor of the NS3/4A protease enzyme crucial for viral replication. Research indicates that derivatives of this compound exhibit high antiviral activity, making them candidates for therapeutic agents against Hepatitis C .

Antibiotic Development

This compound also shows promise as a lead compound for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a valuable candidate for the development of new antibiotics . The structural properties of this compound allow for modifications that can enhance its efficacy and selectivity against bacterial targets.

Synthesis of Chiral Intermediates

Biocatalysis utilizing this compound has been explored for the asymmetric synthesis of chiral intermediates. Studies have demonstrated the use of whole-cell biocatalysts derived from specific bacterial strains to achieve high enantioselectivity in the resolution of racemic mixtures of related compounds . For instance, Sphingomonas aquatilis has been identified as an effective biocatalyst for transforming vinyl derivatives into their corresponding chiral forms with impressive yields and enantiomeric excess.

Plant Growth Regulation

The compound's derivatives have shown potential in agrochemical applications, particularly in plant growth regulation. Research indicates that certain derivatives can influence ethylene production in plants, which is critical for various growth processes including fruit ripening and senescence . This property could be harnessed to develop new plant growth regulators that enhance agricultural productivity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The following table summarizes key synthetic routes and yields:

Synthetic Route Yield (%) Notes
Condensation with cyclopropanecarboxylic acid85Utilizes catalytic conditions for efficiency
Resolution via biocatalysisUp to 99Achieved with Sphingomonas aquatilis
Derivatization for antiviral compoundsVariableDependent on specific functional groups

Development of Hepatitis C Inhibitors

A detailed study highlighted the synthesis of a series of 1-amino-cyclopropane derivatives where this compound was used as a key intermediate. The resulting compounds were evaluated for their inhibitory activity against Hepatitis C NS3/4A protease, demonstrating promising results that led to further optimization and clinical trials .

Biotransformation Studies

Another significant investigation focused on the biotransformation capabilities of bacterial strains on this compound derivatives. The study revealed that specific strains could selectively hydrolyze these compounds to yield highly enantiomerically pure products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism by which ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a mimic of natural amino acids, binding to enzymes and receptors involved in various metabolic pathways . The cyclopropane ring’s strain and rigidity contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopropane derivatives with amino and ester functionalities exhibit diverse properties depending on substituents and stereochemistry. Below is a comparative analysis:

Impact of Substituents and Stereochemistry

  • Amino Group vs. Protected Amino Groups: The free amino group in Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate enables nucleophilic reactions (e.g., acylation), while Boc-protected analogs (e.g., ) exhibit enhanced stability under acidic conditions but require deprotection for further functionalization.
  • Ethyl vs. Vinyl Substituents: The vinyl group in Ethyl 1-amino-2-vinylcyclopropanecarboxylate introduces unsaturation, increasing reactivity in cycloaddition reactions compared to the ethyl group.
  • Phenyl and Halogenated Derivatives : Compounds like trans-1-Carbethoxy-2-phenylcyclopropane and Ethyl (1S,3R)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]cyclopropane-1-carboxylate demonstrate increased lipophilicity and electronic effects, enhancing binding to hydrophobic targets.
  • Stereochemical Effects : The (1R,2R) configuration in the target compound contrasts with (1R,2S) or (1S,2S) isomers (e.g., ), which can alter biological activity due to differences in chiral recognition.

Research Findings

  • Synthetic Utility: this compound is synthesized via stereoselective cyclopropanation, as seen in phosphate salt intermediates .
  • Stability: The Boc-protected analog (255.31 g/mol) is stable under basic conditions, whereas the free amino compound may degrade via oxidation.
  • Biological Relevance : Fluorinated derivatives (e.g., ) show improved metabolic stability due to fluorine’s electronegativity, while phenyl-substituted analogs (e.g., ) are explored for CNS drug delivery.

Biological Activity

Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate is a chiral compound with significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a cyclopropane ring, contributing to its unique reactivity and biological properties. Its molecular formula is C6H11NO2C_6H_{11}NO_2 with a molecular weight of approximately 143.16 g/mol. The compound is typically characterized as a colorless crystalline solid that is soluble in water and organic solvents.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an inhibitor or modulator , influencing biochemical pathways critical for various physiological processes. For example, it may inhibit specific enzymes involved in metabolic pathways, thus altering the synthesis or breakdown of biomolecules.

Key Interactions

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes that are critical in viral replication and cancer cell proliferation .
  • Receptor Modulation : The presence of the aminomethyl group allows for potential hydrogen bonding and electrostatic interactions with biological receptors, enhancing its pharmacological properties.

Pharmacological Applications

This compound has been studied for its potential applications in:

  • Antiviral Agents : Research indicates that this compound can serve as a precursor for developing antiviral drugs targeting viral infections such as hepatitis C .
  • Anticancer Drugs : Its ability to modulate enzyme activity positions it as a candidate for anticancer therapies by inhibiting tumor growth-related pathways.

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against hepatitis C virus (HCV) by acting as protease inhibitors .
  • Enzyme Interaction Studies : Research utilizing high-performance liquid chromatography (HPLC) showed that the compound effectively interacts with pyridoxal-phosphate dependent enzymes, suggesting its utility in antibiotic drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStereochemistryBiological Activity
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate1S, 2SDifferent enzyme inhibition profiles compared to 1R, 2R
Cyclopropane derivativesVariesGeneral enzyme modulation but less specificity than 1R, 2R

Q & A

Q. What are the standard synthetic routes for Ethyl (1R,2R)-2-aminocyclopropane-1-carboxylate?

The synthesis typically involves cyclopropanation of diazo precursors with olefins using transition metal catalysts (e.g., rhodium or copper) under inert atmospheres and low temperatures. For example, rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride is synthesized via rhodium-catalyzed cyclopropanation followed by functional group modifications . Purification steps like recrystallization or chromatography ensure high enantiomeric purity .

Q. Which analytical techniques are used to characterize cyclopropane derivatives like this compound?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and substituent positions (e.g., 1^1H and 13^{13}C NMR for cyclopropane ring strain analysis) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., ester carbonyl stretches at ~1740 cm1^{-1}) .
  • Elemental analysis : To verify purity and stoichiometry .

Q. What are common reactions of cyclopropane-based esters in organic synthesis?

Cyclopropane esters undergo:

  • Ring-opening reactions : Via nucleophilic attack (e.g., with amines or thiols) to generate linear intermediates .
  • Functional group interconversion : Reduction of esters to alcohols (LiAlH4_4) or hydrolysis to carboxylic acids (acid/base conditions) .
  • Diastereoselective additions : For example, sulfur nucleophiles add to cyclopropene precursors to form thioether derivatives .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during cyclopropane functionalization?

Selectivity depends on:

  • Catalyst choice : Chiral rhodium(II) catalysts induce enantioselectivity in cyclopropanation .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states in nucleophilic additions .
  • Temperature : Low temperatures (−78°C to 0°C) minimize side reactions and preserve stereochemical integrity . For example, sulfur nucleophiles added to Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate yield >90% diastereomeric excess under optimized conditions .

Q. What strategies resolve contradictions in stereochemical outcomes across synthetic methods?

Q. How does cyclopropane ring strain influence biological activity in drug discovery?

The strained cyclopropane ring enhances:

  • Metabolic stability : Resistance to enzymatic degradation due to rigid geometry .
  • Target binding : Conformational restriction improves affinity for enzymes or receptors (e.g., protease inhibitors) .
  • Bioisosterism : Cyclopropane can replace double bonds or aromatic rings to modulate pharmacokinetics .

Q. What are the challenges in scaling up enantioselective synthesis for industrial research?

Key issues include:

  • Catalyst cost and recovery : Transition metal catalysts (e.g., Rh) are expensive; immobilized catalysts or flow reactors improve recyclability .
  • Purification complexity : Chiral chromatography is cost-prohibitive at scale; kinetic resolution or enzymatic methods offer alternatives .
  • Regulatory compliance : Ensuring residual metal content meets safety standards (e.g., ICH Q3D guidelines) .

Methodological Considerations

  • Handling and safety : Use fume hoods for volatile intermediates (e.g., diazo compounds). Refer to safety data sheets (SDS) for cyclopropane derivatives, which may require inert storage due to reactivity .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm stereochemistry .

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